molecular formula C6H4Br2FN B594797 2,4-Dibromo-3-fluoroaniline CAS No. 1253889-53-0

2,4-Dibromo-3-fluoroaniline

Cat. No. B594797
CAS RN: 1253889-53-0
M. Wt: 268.911
InChI Key: VMXNQOBJVBTOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-3-fluoroaniline is a chemical compound with the molecular formula C6H4Br2FN . It has a molecular weight of 268.91 . It is typically stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-3-fluoroaniline consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one amine group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dibromo-3-fluoroaniline include a solid physical form . The compound has been analyzed using Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectroscopy .

Scientific Research Applications

Chemical Properties

“2,4-Dibromo-3-fluoroaniline” is a chemical compound with the molecular formula C6H4Br2FN . It has a molecular weight of 268.91 . This compound is a solid at room temperature .

Storage and Safety

This compound should be stored in a dry environment at a temperature between 2-8°C . The safety information includes hazard statements such as H302-H315-H319-H335 and precautionary statements like P261-P305+P351+P338 .

Spectroscopic Properties

A study on a similar compound, “2,6-Dibromo-3-Chloro-4-Fluoroaniline”, reported the Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra of the compound in the solid phase . Quantum chemical calculations of the optimized molecular structure, energies, nonlinear optical (NLO) analysis, molecular surfaces, and vibrational analysis of this substance were performed . The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies also confirm that charge transfer occurs within the molecule .

Nonlinear Optical Activity

The same study also investigated the nonlinear optical (NLO) activity of "2,6-Dibromo-3-Chloro-4-Fluoroaniline" . The detailed vibrational assignments were performed using the HF and DFT calculations, and the potential energy distribution (PED) was obtained by the vibrational energy distribution analysis (VEDA4) program .

Effects of Substituents on Vibrational Frequencies

Finally, the effects of the amino, bromo, chloro, and fluoro substituents on the vibrational frequencies were investigated .

Safety and Hazards

2,4-Dibromo-3-fluoroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,4-dibromo-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXNQOBJVBTOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-3-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.